Hexethal sodium

Overview

Description

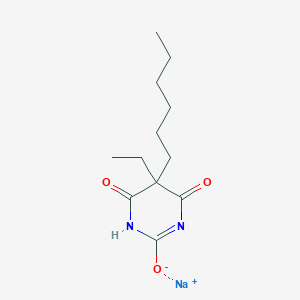

Hexethal Sodium, also known as Ortal, is a barbiturate derivative that was invented in the 1940s . It has sedative, anxiolytic, muscle relaxant, and anticonvulsant properties . It was primarily used as an anesthetic in veterinary medicine . Hexethal Sodium is considered to have effects similar to pentobarbital, with a very fast onset of action but short duration of effects .

Molecular Structure Analysis

Hexethal Sodium has the molecular formula C12H19N2NaO3 . Its molar mass is 262.285 g/mol . The structure of Hexethal Sodium is based on a pyrimidine core, which is a six-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis

Hexethal Sodium is a white or slightly yellowish powder . It has a bitter taste and is very soluble in water and soluble in alcohol . It is insoluble in ether and benzene . Aqueous solutions of Hexethal Sodium are alkaline to litmus .Scientific Research Applications

Sodium and Sodium-Ion Batteries

- Research Overview : Sodium batteries have been researched for over 50 years, with a focus on high-energy batteries for electrical vehicles and load leveling (Delmas, 2018).

Structural Phase Transition in Sodium Batteries

- Zinc Doping in Sodium Nickel Manganese Oxide : A study combining various techniques showed that zinc doping results in high structural reversibility in sodium nickel manganese oxide-based cathode materials (Wu et al., 2016).

Heat Exchanger Performance in Sodium-Cooled Reactors

- Evaluation of Sodium to Air Heat Exchangers : This research involved testing a sodium to air heat exchanger critical for decay heat removal in sodium-cooled fast breeder reactors, confirming its heat removal capacity (Vinod et al., 2013).

Biomedical Applications of Sodium MRI

- Sodium MRI for Biomedical Applications : An overview of sodium magnetic resonance imaging's potential in diagnosing diseases, monitoring therapeutic response, and understanding tissue viability (Madelin & Regatte, 2013).

Synthesis of Chemical Compounds

- Solvent-Free Synthesis Catalyzed by Sodium Salt : This study discusses the use of 1-hexanesulphonic acid sodium salt as a catalyst for the green synthesis of alpha-aminophosphonates (Niralwad et al., 2010).

Mechanism of Action

properties

IUPAC Name |

sodium;5-ethyl-5-hexyl-4,6-dioxo-1H-pyrimidin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3.Na/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16;/h3-8H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUAXLUDTCGASZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162591 | |

| Record name | Hexethal sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144-00-3 | |

| Record name | Hexethal sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexethal sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)

![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)

![4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)

![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)

![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)

![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)

![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)